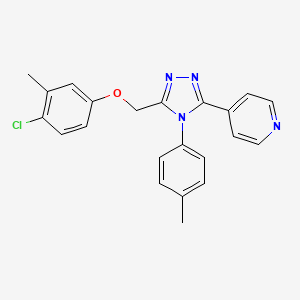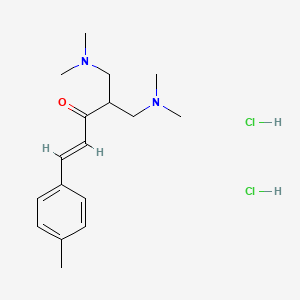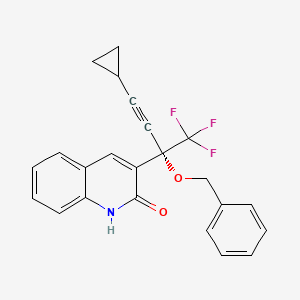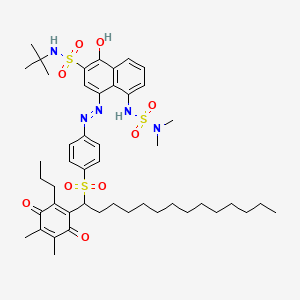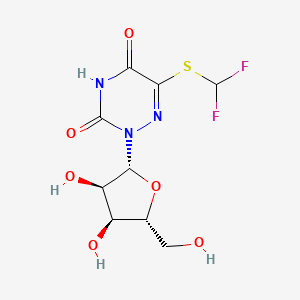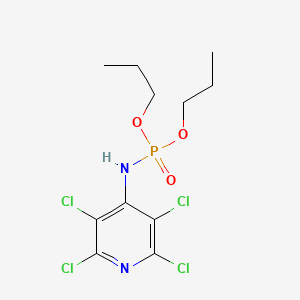
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is a chemical compound with the molecular formula C11H15Cl4N2O3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphoramidate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate typically involves the reaction of 2,3,5,6-tetrachloropyridine with dipropyl phosphoramidate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution of chlorine atoms on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as acetonitrile, dichloromethane, or ethanol, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce sulfoxides and sulfones .
科学的研究の応用
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate has several scientific research applications:
作用機序
The mechanism of action of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate involves its interaction with nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex structures .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloro-4-pyridinethiol: Similar in structure but contains a thiol group instead of a phosphoramidate group.
Pentachloropyridine: Contains an additional chlorine atom, making it even more electron-deficient and reactive.
2,3,5,6-Tetrachloro-4-pyridyl vinyl sulfone: Contains a sulfone group, which alters its reactivity and applications.
Uniqueness
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group and a highly substituted pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
特性
CAS番号 |
24241-85-8 |
|---|---|
分子式 |
C11H15Cl4N2O3P |
分子量 |
396.0 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C11H15Cl4N2O3P/c1-3-5-19-21(18,20-6-4-2)17-9-7(12)10(14)16-11(15)8(9)13/h3-6H2,1-2H3,(H,16,17,18) |
InChIキー |
IMOMTSKGMBEPRH-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


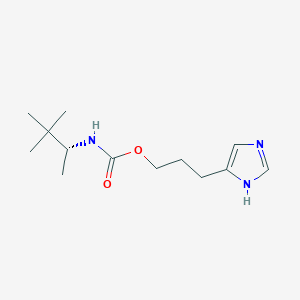
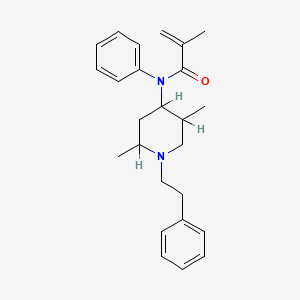

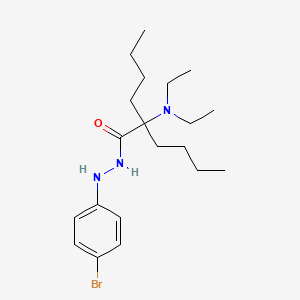


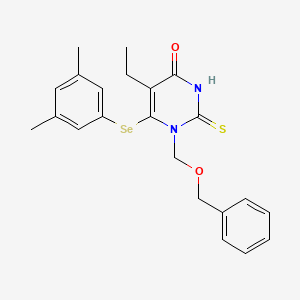
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
